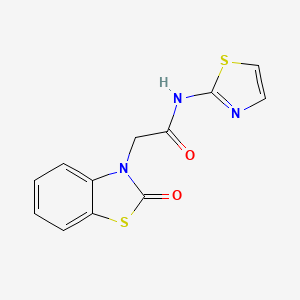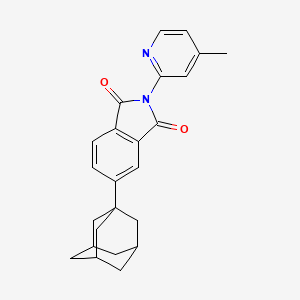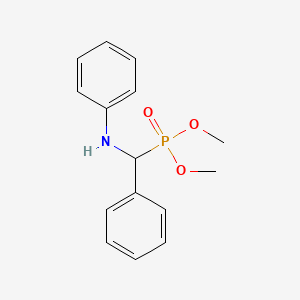![molecular formula C27H22BrNO5 B15024535 1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-7-methyl-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15024535.png)
1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-7-methyl-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-7-METHYL-2-[(4-METHYLPHENYL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound with a unique structure that includes bromine, hydroxyl, and methoxy functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-7-METHYL-2-[(4-METHYLPHENYL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution of the bromine atom can produce a variety of substituted derivatives .
Scientific Research Applications
1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-7-METHYL-2-[(4-METHYLPHENYL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-7-METHYL-2-[(4-METHYLPHENYL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-methoxyphenol: Shares the bromine and methoxy functional groups but lacks the complex chromeno-pyrrole core.
2-Hydroxy-4-methoxyacetophenone: Contains similar hydroxyl and methoxy groups but has a simpler structure.
Uniqueness
1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-7-METHYL-2-[(4-METHYLPHENYL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is unique due to its complex structure, which includes multiple functional groups and a fused ring system. This complexity allows for a wide range of chemical reactions and potential biological activities, making it a valuable compound for scientific research .
Properties
Molecular Formula |
C27H22BrNO5 |
|---|---|
Molecular Weight |
520.4 g/mol |
IUPAC Name |
1-(3-bromo-4-hydroxy-5-methoxyphenyl)-7-methyl-2-[(4-methylphenyl)methyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C27H22BrNO5/c1-14-4-7-16(8-5-14)13-29-23(17-11-19(28)25(31)21(12-17)33-3)22-24(30)18-10-15(2)6-9-20(18)34-26(22)27(29)32/h4-12,23,31H,13H2,1-3H3 |
InChI Key |
NTAIKMADRRWLLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)C)C5=CC(=C(C(=C5)Br)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-N-(6-(4-ethoxyphenyl)-8-methoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-ylidene)-2-methoxyaniline](/img/structure/B15024452.png)

![ethyl 5-{2-hydroxy-3-[(2-methylcyclohexyl)amino]propoxy}-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B15024461.png)
![N-[1-benzyl-4-hydroxy-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-2-chloroacetamide](/img/structure/B15024476.png)

![6-(4-methoxyphenyl)-N-(3-methoxypropyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15024486.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-4-(propan-2-yloxy)benzamide](/img/structure/B15024492.png)
![N-[1-(furan-2-ylmethyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide](/img/structure/B15024508.png)
![N-[5-(4-methylphenyl)-1,2,4-thiadiazol-3-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide](/img/structure/B15024513.png)
![7-Chloro-1-(3-ethoxy-4-hydroxyphenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15024528.png)
![7-(Tert-butyl)-2-(3-hydroxyphenyl)-1,2,5,6,7,8-hexahydro[1]benzothieno[2,3-D]pyrimidin-4-OL](/img/structure/B15024531.png)
![6-(4-ethoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 4-chlorobenzoate](/img/structure/B15024532.png)

![N-(2-bromo-4-methylphenyl)-6-(4-fluorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15024548.png)
